2-Chloro-4-nitrophenol

Overview

Description

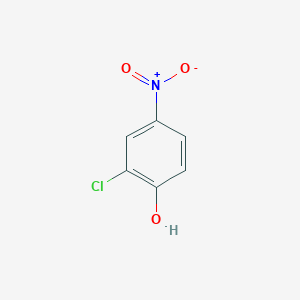

2-Chloro-4-nitrophenol is an organic compound that belongs to the class of chlorinated nitrophenols. It is characterized by the presence of a chlorine atom and a nitro group attached to a phenol ring. This compound is commonly used as an intermediate in the synthesis of various pesticides, dyes, and pharmaceuticals . Due to its widespread use, it has become a significant environmental pollutant, raising concerns about its impact on ecosystems .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-4-nitrophenol can be synthesized through several methods. One common method involves the nitration of 4-chlorophenol using nitric acid. The reaction is typically carried out at a controlled temperature to ensure the selective formation of the nitro group at the desired position on the phenol ring . Another method involves the hydrolysis of 2,5-dichloronitrobenzene with aqueous sodium hydroxide under pressure .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of activated carbon to absorb organic impurities during the reaction process. This method improves the quality of the final product and reduces the environmental impact of the production process .

Chemical Reactions Analysis

Reduction Pathways

2C4NP undergoes nitro group reduction under both biological and chemical conditions:

Key Findings:

-

Biological reduction : In Rhodococcus imtechensis RKJ300, a two-component para-nitrophenol monooxygenase (PnpA1A2) catalyzes sequential denitration and dechlorination of 2C4NP to form 1,2,4-benzenetriol (BT), bypassing hydroquinone intermediates .

-

Electrochemical reduction : In microbial electrolysis cells (MECs), cathodic reduction at −0.8 V vs. SHE degrades 2C4NP via reductive dehalogenation, releasing Cl⁻ and NO₃⁻ ions .

-

Chemical reduction : Iron powder and HCl reduce the nitro group to an amino group, yielding 2-chloro-4-aminophenol .

Table 1: Reduction Products and Conditions

Oxidation Reactions

Oxidative transformations involve cleavage of the aromatic ring or functional group modifications:

Key Findings:

-

UV/HOCl treatment : 2C4NP forms as a chlorinated byproduct during 4-nitrophenol oxidation. Further UV irradiation cleaves the aromatic ring, producing trichloronitromethane (TCNM) and aliphatic acids .

-

Microbial oxidation : Burkholderia sp. RKJ800 degrades 2C4NP via chlorohydroquinone (CHQ) and hydroquinone (HQ) intermediates, with Mn²⁺-dependent HQ dioxygenase catalyzing ring cleavage .

Table 2: Oxidation Pathways and Byproducts

| Oxidizing Agent | Major Pathway | Products Identified | Source |

|---|---|---|---|

| UV/HOCl | Electrophilic substitution | 2C4NP, 2,6-Dichloro-4-nitrophenol | |

| Burkholderia sp. | Hydroquinone pathway | CHQ, HQ, γ-Hydroxymuconic semialdehyde |

Substitution Reactions

The chlorine substituent participates in nucleophilic displacement under alkaline conditions:

Key Findings:

-

Alkaline hydrolysis : In Burkholderia sp. SJ98, reductive dehalogenation replaces -Cl with -H, forming 4-nitrophenol .

-

Chemical synthesis : 2C4NP reacts with 2-(chloromethyl)pyridine in DMF/K₂CO₃ to yield ether derivatives (98% yield) .

Mechanism:

(R = alkyl/aryl group; Conditions: DMF, K₂CO₃, 60°C)

Microbial Pathways:

-

Gram-negative bacteria : Cupriavidus sp. CNP-8 upregulates hnp genes to degrade 2C4NP via the 1,2,4-benzenetriol pathway.

-

Anaerobic systems : MECs couple electrochemical reduction with microbial assimilation, producing low-molecular-weight acids (e.g., valeric acid) .

Photochemical Pathways:

-

UV/HOCl : Generates reactive radicals (HO- , Cl- ) that oxidize 2C4NP to nitro derivatives (e.g., 2-chloro-4,6-dinitrophenol) .

Environmental and Analytical Implications

-

Chloride release : Complete dechlorination yields 1 mol Cl⁻ per mol 2C4NP, serving as a degradation marker .

-

Detection methods :

Critical Research Gaps

-

Kinetic data for non-biological reduction/oxidation systems remain limited.

-

Fate of 2C4NP in marine environments requires further study.

-

Industrial-scale applications of MEC-based degradation need optimization.

This synthesis integrates multidisciplinary findings to elucidate 2C4NP’s reactivity, emphasizing its environmental persistence and biotechnological remediation potential.

Scientific Research Applications

Bioremediation

Microbial Degradation

2C4NP is known for its environmental persistence and toxicity, necessitating effective remediation strategies. Research has identified several bacterial strains capable of degrading 2C4NP, notably Burkholderia sp. RKJ 800, isolated from pesticide-contaminated sites in India. This strain utilizes 2C4NP as its sole carbon and energy source, converting it into less harmful metabolites such as chlorohydroquinone (CHQ) and hydroquinone (HQ) through a specific degradation pathway .

Case Study: Burkholderia sp. RKJ 800

Laboratory-scale soil microcosm studies demonstrated that Burkholderia sp. RKJ 800 effectively degraded 2C4NP under aerobic conditions, making it a promising candidate for bioremediation of contaminated environments . The degradation pathway differs from other strains, indicating the potential for tailored bioremediation strategies depending on the microbial community present.

Analytical Chemistry

Enzyme Activity Assays

In analytical chemistry, 2C4NP is utilized as a substrate in assays to measure enzyme activities, particularly amylase. A novel assay was developed that employs 2-chloro-4-nitrophenyl-4-O-β-D-galactopyranoside to monitor total and pancreatic amylase activity in biological fluids. This method allows for continuous monitoring and has shown to correlate well with traditional methods .

Organic Synthesis

Building Block for Chemical Synthesis

2C4NP serves as a versatile building block in organic synthesis, particularly in the production of dyes, plastics, and pharmaceuticals. Its reactivity allows it to participate in various chemical reactions, including chlorination and nitration processes . For example, it can react with sulfuric acid dimethyl ester to yield 2-chloro-4-nitro-anisole, which is valuable in the synthesis of more complex organic compounds.

Toxicological Studies

Assessment of Environmental Impact

Due to its toxic nature, 2C4NP is also studied for its effects on human health and the environment. Research indicates that exposure to this compound can lead to detrimental effects on aquatic life and may pose risks to human health through contaminated water sources . Understanding these impacts is crucial for regulatory policies concerning chemical use and waste management.

Data Summary Table

Mechanism of Action

The mechanism of action of 2-Chloro-4-nitrophenol involves its interaction with various molecular targets. For instance, in microbial degradation, the compound is converted to 1,2,4-benzenetriol via a pathway involving chloro-1,4-benzoquinone. This process is catalyzed by a two-component FAD-dependent monooxygenase . The degradation pathway highlights the compound’s ability to undergo ring-cleavage and form maleylacetate .

Comparison with Similar Compounds

2-Chloro-4-nitrophenol can be compared with other chlorinated nitrophenols such as:

- 2-Chloro-5-nitrophenol

- 4-Chloro-2-nitrophenol

- 2,6-Dichloro-4-nitrophenol

Uniqueness

This compound is unique due to its specific substitution pattern, which influences its reactivity and degradation pathways. Unlike other chlorinated nitrophenols, it is degraded via the 1,2,4-benzenetriol pathway in certain microorganisms, showcasing a distinct catabolic diversity .

Biological Activity

2-Chloro-4-nitrophenol (2C4NP) is a chlorinated nitrophenolic compound that has garnered attention due to its environmental persistence and potential toxicity. This article discusses its biological activity, particularly focusing on its degradation pathways by various microbial strains, toxicological effects, and implications for bioremediation.

2C4NP is a member of the nitrophenol family, characterized by its chlorinated structure. It is commonly found in industrial wastewater and can pose risks to aquatic ecosystems due to its toxic effects on microorganisms and higher organisms. Its persistence in the environment necessitates effective degradation strategies to mitigate its impact.

Microbial Degradation Pathways

Microbial degradation is a promising approach for the bioremediation of 2C4NP-contaminated sites. Several bacterial strains have been identified that can utilize 2C4NP as their sole carbon and nitrogen source.

Key Bacterial Strains Involved in Degradation

-

Burkholderia sp. RKJ800

- Isolated from pesticide-contaminated soil, this strain degrades 2C4NP via a hydroquinone pathway.

- Major metabolites include chlorohydroquinone (CHQ) and hydroquinone (HQ), with stoichiometric amounts of nitrite and chloride ions released during degradation.

- Laboratory studies indicate its potential for bioremediation in contaminated environments .

- Rhodococcus imtechensis RKJ300

- Arthrobacter sp. SJCon

Enzymatic Mechanisms

The enzymatic pathways involved in the degradation of 2C4NP vary among different bacterial strains:

- Chloronitrophenol-4-monooxygenase : Catalyzes the initial step in the degradation pathway, facilitating the conversion of 2C4NP into less harmful products .

- Reductive Dehalogenase : Identified in some strains, this enzyme plays a crucial role in the reductive dehalogenation process, converting 2C4NP into para-nitrophenol (PNP) as an intermediate step .

Toxicological Effects

The biological activity of 2C4NP extends beyond microbial interactions; it poses significant toxicological risks:

- Aquatic Toxicity : Studies have shown that 2C4NP can inhibit the growth of various aquatic organisms, leading to disruptions in aquatic ecosystems.

- Human Health Risks : Exposure to nitrophenolic compounds has been linked to various health issues, including skin irritation and potential carcinogenic effects upon prolonged exposure .

Case Study: Bioremediation Potential

A study conducted on soil microcosms demonstrated that Burkholderia sp. RKJ800 effectively reduced concentrations of 2C4NP over time, showcasing its potential for field applications in bioremediation efforts. The strain was able to maintain viability and activity throughout the experiment, indicating its robustness in contaminated environments .

Research Findings

Recent research has highlighted the genetic basis for the catabolism of 2C4NP in various bacterial strains, revealing distinct pathways that could be exploited for bioremediation strategies. For instance, genetic analyses have identified key operons involved in the degradation processes, enhancing our understanding of microbial diversity and adaptability in pollutant degradation .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-chloro-4-nitrophenol (2C4NP) relevant to experimental handling?

- Answer : 2C4NP (C₆H₄ClNO₃, MW 173.55) is a pale-yellow crystalline solid with a melting point of 106–112°C. It is sparingly soluble in water but dissolves readily in ethanol, ether, and chloroform . For laboratory use, prepare stock solutions in organic solvents (e.g., ethanol) and store at −20°C (1 month) or −80°C (6 months) to avoid degradation. Avoid aqueous buffers for initial stock preparation due to low solubility .

Q. How is 2C4NP utilized as a chromogenic substrate in enzymatic assays?

- Answer : 2C4NP derivatives (e.g., 2-chloro-4-nitrophenyl-maltotrioside) are hydrolyzed by enzymes like α-amylase, releasing free 2C4NP. The rate of hydrolysis is quantified spectrophotometrically at 405 nm due to the compound’s absorbance in the visible spectrum. This method is critical for kinetic studies of enzyme activity .

Q. What are the standard methods to validate 2C4NP synthesis and purity?

- Answer : Confirm synthesis via spectral analysis (e.g., NMR, FTIR) and cross-reference with databases like SciFinder. Key validation steps include:

- Melting point determination : Compare observed values (106–112°C) with literature .

- Chromatographic purity : Use HPLC or GC-MS to detect impurities (e.g., nitrophenol analogs) .

Advanced Research Questions

Q. How do microbial degradation pathways for 2C4NP differ across bacterial strains?

- Answer : Degradation pathways vary taxonomically:

- Cupriavidus sp. CNP-8 : Utilizes a hydroxyquinol pathway, where 2C4NP is hydroxylated to 2-chloro-1,4-benzoquinone, followed by dechlorination and ring cleavage .

- Burkholderia sp. SJ98 : Relies on the para-nitrophenol (PNP) catabolic gene cluster, converting 2C4NP to hydroxyquinol via a two-component monooxygenase system .

- Rhodococcus imtechensis XM24D : Degrades 2C4NP alongside 2,4-dinitrophenol, suggesting broad substrate specificity in nitroreductases .

Q. What experimental designs address contradictions in reported activation energies for 2C4NP biodegradation?

- Answer : Activation energy (Eₐ) discrepancies arise from temperature-dependent shifts in rate-limiting steps. For example:

- Arrhenius model analysis : A breakpoint at ~27.75°C reveals dual Eₐ values (75.2 kJ/mol at 20–25°C; 88.7 kJ/mol at 30–40°C), suggesting enzymatic adaptation or substrate inhibition .

- Experimental validation : Conduct biodegradation assays across a temperature gradient (e.g., 20–40°C) and analyze rates using two-part least-squares regression to identify inflection points .

Q. How can researchers optimize microbial consortia for enhanced 2C4NP bioremediation?

- Answer :

- Strain selection : Prioritize strains with dual degradation pathways (e.g., Cupriavidus sp. for hydroxyquinol metabolism and Burkholderia sp. for nitro-group removal) .

- Co-metabolism : Supplement with carbon sources (e.g., glucose) to enhance biomass while avoiding catabolite repression .

- Temperature modulation : Maintain cultures near 25–30°C to align with optimal Eₐ ranges for nitroreductase activity .

Q. What analytical techniques resolve conflicting data on 2C4NP metabolite identification?

- Answer :

- LC-HRMS : Differentiates isomers (e.g., hydroxyquinol vs. chlorocatechol) with high mass accuracy.

- Stable isotope probing (SIP) : Track ¹³C-labeled 2C4NP to confirm metabolic intermediates in complex microbial systems .

- Enzyme assays : Purify nitroreductases (e.g., from Burkholderia sp.) to validate substrate specificity in vitro .

Q. Methodological Considerations

Properties

IUPAC Name |

2-chloro-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO3/c7-5-3-4(8(10)11)1-2-6(5)9/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOFRXDMCQRTGII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

38731-70-3 (hydrochloride salt) | |

| Record name | Nitrofungin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0060694 | |

| Record name | Phenol, 2-chloro-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige powder; [Sigma-Aldrich MSDS] | |

| Record name | 2-Chloro-4-nitrophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19581 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000296 [mmHg] | |

| Record name | 2-Chloro-4-nitrophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19581 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

619-08-9 | |

| Record name | Nitrofungin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=619-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrofungin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-CHLORO-4-NITROPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1316 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-chloro-4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2-chloro-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.618 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-4-NITROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2V03M9UL8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.